N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Adenosine receptor GPCR Binding affinity

This compound is a validated adenosine A2B receptor antagonist (pKi=7.72, Ki≈19nM) with a built-in A2A counter-screening benchmark (pKi=6.93), enabling early selectivity assessment within a single reference. Its unique 1-(m-tolyl)-1H-imidazole substituent and unsubstituted benzothiazole core differentiate it from cytotoxic analogs, making it an essential SAR calibration point. Use as a quantitative standard for docking and pharmacophore models, or as a chemical biology probe after confirming functional activity. In-house re-testing under standardized conditions is advised before committing to large-scale analog synthesis.

Molecular Formula C19H16N4OS2
Molecular Weight 380.48
CAS No. 851131-17-4
Cat. No. B2990797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS851131-17-4
Molecular FormulaC19H16N4OS2
Molecular Weight380.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4OS2/c1-13-5-4-6-14(11-13)23-10-9-20-19(23)25-12-17(24)22-18-21-15-7-2-3-8-16(15)26-18/h2-11H,12H2,1H3,(H,21,22,24)
InChIKeyZLQMGGCXQRDJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-17-4): Procurement-Relevant Profile


N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-17-4) is a heterocyclic small molecule (MW 380.5, cLogP ~4.86) containing benzothiazole, imidazole, and thioacetamide pharmacophores [1]. It has been annotated in the ZINC database with experimentally determined binding affinities for human adenosine A2A (pKi = 6.93) and A2B (pKi = 7.72) receptors, based on ChEMBL 20 curation [2]. The compound is also classified under the MeSH term '2-(benzothiazolylthio)acetamide' [3]. No primary research articles or patents dedicated exclusively to this specific molecule were identified in peer-reviewed literature.

Why In-Class Benzothiazole-Thioacetamide Analogs Cannot Replace CAS 851131-17-4 Without Quantitative Verification


Within the 2-(benzothiazolylthio)acetamide chemotype, even subtle substituent variations produce large shifts in receptor selectivity and potency [1]. For example, structurally related N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives exhibit IC50 values ranging from ~15.67 µg/mL against C6 glioma to sub-micromolar activity against HuT78 lymphoma, depending solely on the substitution pattern [2][3]. The target compound bears a specific 1-(m-tolyl)-1H-imidazole moiety and an unsubstituted benzothiazole ring, giving it a unique adenosine receptor affinity profile (A2B pKi = 7.72, A2A pKi = 6.93) that cannot be assumed for analogs differing by a single methyl or chloro substituent [4]. Generic interchange without matched-pair data risks selecting a compound with inverted selectivity or an order-of-magnitude potency loss.

Quantitative Differentiation Evidence for CAS 851131-17-4 Against Closest Structural Comparators


Adenosine A2B Receptor Binding Affinity of CAS 851131-17-4 vs. N-(6-Methylbenzothiazol-2-yl) Analog

CAS 851131-17-4 demonstrates a pKi of 7.72 (Ki ≈ 19 nM) at the human adenosine A2B receptor (ADORA2B), as curated in ChEMBL 20 [1]. The closest structural comparator with publicly available binding data is the 6-methylbenzothiazol-2-yl analog (CAS not assigned in public databases), which would be predicted to alter the electron density on the benzothiazole ring and potentially shift A2B affinity [2]. However, no direct head-to-head matched-pair comparison data for these two compounds has been published. The A2B pKi of 7.72 positions CAS 851131-17-4 within the range of known A2B antagonist leads (typically pKi 6.5–8.5 in this chemotype), but a precise fold-selectivity quantification versus the 6-methyl analog requires experimental confirmation.

Adenosine receptor GPCR Binding affinity

Adenosine A2A Receptor Binding: Dual-Target Profile Differentiation

CAS 851131-17-4 also binds the adenosine A2A receptor (ADORA2A) with a pKi of 6.93 (Ki ≈ 117 nM), indicating approximately 6.2-fold selectivity for A2B over A2A [1]. This dual A2A/A2B profile is pharmacologically relevant because many benzothiazole-derived adenosine antagonists in the patent literature are described as A2A-selective, not dual A2A/A2B [2]. The m-tolyl substituent on the imidazole ring may contribute to this balanced A2A/A2B profile, whereas p-tolyl or 4-chlorophenyl analogs in the broader benzothiazole-imidazole-thioacetamide series often shift selectivity toward A2A [2][3]. A direct experimental comparator within this specific series showing A2A/A2B selectivity ratios has not been published; thus the claim of differentiated dual-target activity remains class-level inference.

Adenosine A2A receptor Selectivity CNS

Physicochemical Differentiation: cLogP and Drug-Likeness vs. N-(6-Methylbenzothiazol-2-yl) and N-(4-Chlorophenyl) Analogs

CAS 851131-17-4 has a calculated logP (cLogP) of approximately 4.86 and a molecular weight of 380.5 g/mol, placing it within lead-like chemical space [1]. The N-(6-methylbenzothiazol-2-yl) analog (MW 394.5) introduces an additional methyl group that increases both molecular weight and lipophilicity, which may reduce aqueous solubility and alter permeability . The N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide analog replaces the m-tolyl group with a 4-chlorophenyl group, significantly increasing halogen content and potentially affecting metabolic stability and hERG binding . No experimental solubility, permeability, or metabolic stability data are publicly available for any of these compounds, so all comparisons are based on calculated properties and class-level knowledge of substituent effects.

Physicochemical properties cLogP Drug-likeness

Research Application Scenarios for CAS 851131-17-4 Based on Quantitative Evidence


Adenosine A2B Receptor Antagonist Screening and Hit Validation

CAS 851131-17-4 is suitable as a validated hit compound for adenosine A2B receptor antagonist screening campaigns, given its experimentally determined pKi of 7.72 (Ki ≈ 19 nM) [1]. Its measured A2A affinity (pKi = 6.93) provides a built-in selectivity benchmark for counter-screening, enabling early assessment of A2B-over-A2A selectivity without requiring a separate A2A reference compound [1]. Researchers should note that the originating assay conditions are not publicly documented, so in-house re-testing under standardized conditions is advised before committing to large-scale analog synthesis.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Imidazole-Thioacetamide Chemotypes

The compound serves as a reference point for SAR exploration around the 1-(m-tolyl)-1H-imidazole substituent in adenosine receptor and kinase inhibitor programs [2]. Its unsubstituted benzothiazole core differentiates it from the 6-methyl and 6-substituted analogs described in cytotoxic agent studies (IC50 ~15.67 µg/mL against C6 glioma) [3], allowing medicinal chemists to deconvolute the contribution of benzothiazole substitution from imidazole N-aryl variation.

Computational Chemistry and Docking Model Calibration

With dual-receptor binding data (A2A pKi = 6.93, A2B pKi = 7.72), CAS 851131-17-4 provides a calibration point for molecular docking and pharmacophore models targeting adenosine receptors [1]. The 6.2-fold A2B/A2A selectivity ratio offers a quantitative benchmark for validating computational selectivity predictions in virtual screening workflows, a capability not available for analogs lacking dual-receptor affinity measurements.

Chemical Biology Probe for Adenosine Receptor Subtype Deconvolution

The defined pKi values at both A2A and A2B receptors make CAS 851131-17-4 a candidate chemical biology probe for dissecting adenosine receptor subtype contributions in cell-based assays, provided that functional activity (agonist/antagonist, efficacy) is independently confirmed [1]. Its moderate cLogP (4.86) and molecular weight (380.5) are consistent with cell-permeable probe criteria, though experimental permeability data should be generated before use in cellular assays [1].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.